![molecular formula C16H16FNO2S B5438998 5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide](/img/structure/B5438998.png)
5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula
. Carboxamides, on the other hand, are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The synthesis of carboxamide derivatives often involves the reaction of a carboxylic acid or its derivative with an amine .
Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of four carbon atoms and one sulfur atom . Carboxamides have a carbonyl group (C=O) linked to a nitrogen atom . The specific structure of “5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide” would involve these functional groups along with acetyl, ethyl, and 2-fluorobenzyl substituents.
Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, similar to benzene . Carboxamides can participate in reactions such as hydrolysis, reduction, and condensation .
Physical And Chemical Properties Analysis
Thiophene is a liquid at room temperature, with a density of 1.051 g/ml, and it’s insoluble in water . The physical and chemical properties of a specific carboxamide derivative would depend on its structure .
Mechanism of Action
Future Directions
Future research could focus on synthesizing “5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide” and studying its properties and potential applications. Given the wide range of biological activities exhibited by thiophene and carboxamide derivatives, it could be of interest in fields such as medicinal chemistry .
properties
IUPAC Name |
5-acetyl-N-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-3-18(9-12-6-4-5-7-14(12)17)16(20)13-8-15(11(2)19)21-10-13/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECHPPMXLPPHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)C2=CSC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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